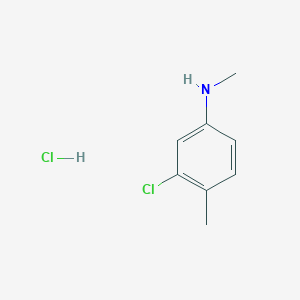

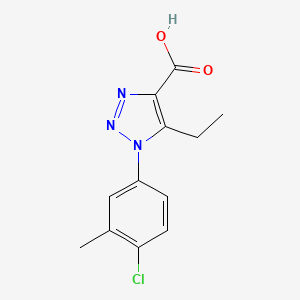

3-(3-Methoxyphenyl)oxetan-3-amine

Overview

Description

3-(3-Methoxyphenyl)oxetan-3-amine is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxetanes, which are cyclic organic compounds containing a four-membered ring with one oxygen and three carbon atoms. The unique structure of 3-(3-Methoxyphenyl)oxetan-3-amine makes it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

3-(3-Methoxyphenyl)oxetan-3-amine: plays a significant role in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical compounds. Its oxetane ring is a valuable feature in drug molecules, offering the potential to improve pharmacokinetic properties such as solubility and membrane permeability . The compound’s structure allows for the creation of bioisosteres, which can replace problematic functional groups in drug molecules, potentially leading to better efficacy and reduced toxicity .

Agriculture: Pesticide Development

In the agricultural sector, 3-(3-Methoxyphenyl)oxetan-3-amine derivatives could be explored for developing novel pesticides. The oxetane core can be utilized to create compounds with unique modes of action against pests, potentially contributing to more effective crop protection strategies .

Material Science: Polymer Synthesis

The incorporation of 3-(3-Methoxyphenyl)oxetan-3-amine into polymers could lead to materials with enhanced properties. Its oxetane ring can impart increased rigidity and resistance to chemical degradation, making it a candidate for creating advanced materials for various industrial applications .

Environmental Science: Pollutant Degradation

In environmental science, 3-(3-Methoxyphenyl)oxetan-3-amine may be used to synthesize catalysts that facilitate the degradation of pollutants. The compound’s reactivity could be harnessed to break down harmful chemicals into less toxic forms, aiding in environmental remediation efforts .

Biochemistry: Enzyme Inhibition

This compound has potential applications in biochemistry for the study of enzyme inhibition. Its structure can be modified to interact with specific enzymes, providing a tool for understanding biochemical pathways and developing new treatments for diseases where enzyme regulation is crucial .

Pharmacology: Therapeutic Agent Development

In pharmacology, 3-(3-Methoxyphenyl)oxetan-3-amine could be investigated for its therapeutic potential. The oxetane ring might be leveraged to enhance the delivery of drugs to their target sites within the body, improving the efficacy of treatments .

Chemical Engineering: Process Optimization

The unique chemical properties of 3-(3-Methoxyphenyl)oxetan-3-amine can be applied in chemical engineering to optimize synthesis processes. Its reactivity and stability under various conditions can lead to more efficient and cost-effective manufacturing of chemical products .

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, derivatives of 3-(3-Methoxyphenyl)oxetan-3-amine could be used as stationary phases in chromatography. Their potential for selective interactions with analytes can improve the resolution and sensitivity of analytical methods .

properties

IUPAC Name |

3-(3-methoxyphenyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODQTGCWDBVPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)oxetan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)

![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)

![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)